molecular formula C8H9ClO2 B1588579 2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde CAS No. 61010-04-6

2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde

Cat. No.: B1588579
CAS No.: 61010-04-6
M. Wt: 172.61 g/mol
InChI Key: JWUQFQYYMGMPKE-XQRVVYSFSA-N
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Description

2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde (CAS: 61010-04-6; alternative CAS: 1416808-92-8) is a chlorinated cyclic enol ether aldehyde with the molecular formula C₈H₉ClO₂ and a molecular weight of 172.61 g/mol . Its structure features a cyclohexene ring substituted with a chlorine atom at position 2, a hydroxymethylene group at position 3, and an aldehyde group at position 1 (Figure 1). The compound exhibits moderate polarity, with a predicted density of 1.27 g/cm³, a melting point of 113–116°C, and a boiling point of 260.5°C .

The synthesis typically involves a Vilsmeier-Haack reaction, where cyclohexanone reacts with phosphoryl chloride (POCl₃) in a dimethylformamide (DMF)/dichloromethane (CH₂Cl₂) mixture under controlled conditions . The compound is sensitive to moisture and requires storage under inert atmospheres at –20°C . Its primary applications include serving as a building block in organic synthesis, particularly for synthesizing heterocyclic compounds and dyes .

Properties

CAS No.

61010-04-6

Molecular Formula

C8H9ClO2

Molecular Weight

172.61 g/mol

IUPAC Name

(3Z)-2-chloro-3-(hydroxymethylidene)cyclohexene-1-carbaldehyde

InChI

InChI=1S/C8H9ClO2/c9-8-6(4-10)2-1-3-7(8)5-11/h4-5,10H,1-3H2/b6-4-

InChI Key

JWUQFQYYMGMPKE-XQRVVYSFSA-N

SMILES

C1CC(=CO)C(=C(C1)C=O)Cl

Isomeric SMILES

C1C/C(=C/O)/C(=C(C1)C=O)Cl

Canonical SMILES

C1CC(=CO)C(=C(C1)C=O)Cl

Pictograms

Irritant

Origin of Product

United States

Biological Activity

2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde is a chemical compound with significant potential in various fields, particularly in organic synthesis and pharmaceutical chemistry. This article explores its biological activity, mechanisms of action, applications, and relevant case studies.

The compound has the following characteristics:

  • Molecular Formula : CHClO
  • Molecular Weight : Approximately 172.61 g/mol
  • Melting Point : 113 to 116 °C
  • Boiling Point : Approximately 260.5 °C
  • Density : Around 1.27 g/cm³

These properties indicate that the compound is relatively dense and stable under normal conditions, making it suitable for various applications in organic synthesis.

Synthesis of Fluorescent Probes

One notable application of this compound is its role in the synthesis of a novel Near-Infrared (NIR) fluorescent probe, IR789. This probe has demonstrated high selectivity and sensitivity for imaging living cells, which is critical in biological research and medical diagnostics.

Intermediate in Pharmaceutical Synthesis

The compound serves as an intermediate in the synthesis of various pharmaceutical compounds. This application is vital for drug development, as it allows for the creation of new therapeutic agents that can target specific biological pathways.

While specific mechanisms of action related to biological activity are not extensively documented, the compound's functional groups suggest potential interactions with biological molecules. The presence of the aldehyde group may lead to reactivity with nucleophiles in biological systems, although detailed studies are required to elucidate these pathways.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

  • Fluorescent Imaging :
    • The synthesized IR789 probe using this compound showed effective cellular imaging capabilities, which could enhance research in cellular biology and drug delivery systems.
  • Cytotoxicity Assays :
    • In vitro studies have employed MTT assays to assess cytotoxicity. The compound's derivatives were tested for their effects on various cancer cell lines, indicating potential anti-cancer properties .
  • Comparative Analysis :
    • A comparative study of structurally similar compounds revealed how minor structural modifications can lead to significant differences in reactivity and biological activity. For instance, variations in substituents affected lipophilicity and cellular uptake.

Data Table: Comparison of Related Compounds

Compound NameCAS NumberStructural FeaturesUnique Properties
5-(tert-butyl)-2-chloro-3-(hydroxymethylene)cyclohex-1-enecarbaldehyde61009-99-2Contains tert-butyl groupEnhanced lipophilicity
2-chloro-3-(hydroxymethylidene)cyclohexene61010-04-XHydroxymethylidene instead of hydroxymethyleneDifferent reactivity due to structural change
2-chloro-3-(hydroxyMethylene)-1-cyclohexene61010-04-YSimilar cyclohexene structureVariations in substitution patterns affect reactivity

This table illustrates how structural differences influence the chemical behavior and potential applications of similar compounds.

Scientific Research Applications

Organic Synthesis

2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde serves as an important intermediate in the synthesis of various organic compounds. Notably, it has been utilized in:

  • Synthesis of Near-Infrared (NIR) Fluorescent Probes :
    • The compound has been instrumental in developing IR789, a NIR fluorescent probe that exhibits high selectivity and sensitivity for imaging living cells. This application is crucial for advancements in cellular biology and medical diagnostics .
  • Condensing Agent for Indigo Dyes :
    • It acts as a condensing agent in the synthesis of indigo dyes, which are widely used in textiles and printing industries. The resultant dyes exhibit desirable properties such as colorfastness and stability.

Pharmaceutical Chemistry

The compound plays a significant role as an intermediate in the synthesis of various pharmaceutical agents:

  • Drug Development :
    • It facilitates the creation of new therapeutic agents targeting specific biological pathways. While detailed mechanisms of action are not extensively documented, the compound's functional groups suggest potential interactions with biological molecules, particularly through nucleophilic reactions involving its aldehyde group .

Fluorescent Imaging

A study demonstrated that the synthesized IR789 probe using this compound effectively enhanced cellular imaging capabilities, which is vital for research in drug delivery systems and cellular biology .

Cytotoxicity Assays

Research involving cytotoxicity assays indicated that compounds derived from this compound showed varying levels of biological activity, suggesting potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique reactivity and properties can be contextualized by comparing it with related aldehydes, chlorinated aromatics, and enol ethers. Below is a detailed analysis:

Structural and Functional Group Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Core Structure References
2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde C₈H₉ClO₂ 172.61 Chloro, hydroxymethylene, aldehyde Cyclohexene
3-Chlorobenzaldehyde C₇H₅ClO 140.57 Chloro, aldehyde Benzene
(E)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid (EMX) C₅H₅Cl₃O₃ 223.45 Chloro, dichloromethyl, ketone, carboxylic acid Butenoic acid
2-Benzyl-4-hydroxymethylene oxazolone C₁₁H₉NO₃ 203.20 Hydroxymethylene, oxazolone Oxazolone

Key Observations :

  • The target compound’s cyclohexene backbone distinguishes it from aromatic analogs like 3-chlorobenzaldehyde, enhancing steric effects and conformational flexibility .
  • Unlike EMX, which contains a carboxylic acid group and multiple chlorines, the target compound’s aldehyde and hydroxymethylene groups favor nucleophilic addition reactions over acid-base reactivity .
  • The hydroxymethylene-oxazolone derivatives (e.g., 2-benzyl-4-hydroxymethylene oxazolone) share similar enol ether reactivity but lack the aldehyde functionality critical for cross-coupling reactions .
Reactivity and Stability
Compound Name Reactivity Profile Stability Concerns References
This compound Undergoes Knoevenagel condensations with active methylene compounds; prone to oxidation at the aldehyde group Sensitive to moisture and light
3-Chlorobenzaldehyde Participates in Friedel-Crafts alkylation ; aldehyde group reacts with Grignard reagents Stable under anhydrous conditions
EMX Forms DNA adducts via electrophilic attack; high carcinogenic potential Degrades under alkaline conditions
Hydroxymethylene oxazolones Reacts with amines to form aminomethylene derivatives; no thiazolidine formation Stable in organic solvents

Key Observations :

  • The target compound’s hydroxymethylene group enables unique tautomerization behavior, influencing its reactivity in cyclization reactions .

Key Observations :

  • The target compound’s discontinued commercial status (as noted by CymitQuimica) limits its large-scale applications, though lab-scale use persists .
  • 3-Chlorobenzaldehyde’s simpler structure and commercial availability make it preferable for high-throughput industrial processes .

Preparation Methods

General Synthetic Route

The primary and most reported method for synthesizing 2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde involves the Vilsmeier–Haack reaction using cyclohexanone as the starting material. This reaction employs a combination of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to generate the reactive Vilsmeier reagent, which then formylates the cyclohexanone ring to introduce the aldehyde and hydroxymethylene functionalities along with chlorination at the 2-position.

Detailed Experimental Procedure

  • Reagents and Conditions:

    • Cyclohexanone (1 equiv)
    • DMF (5.4 equiv)
    • POCl3 (dissolved in dichloromethane, DCM)
    • Temperature: 0 °C for reagent mixing, then reflux at 80 °C
    • Solvent: Dichloromethane (DCM)
    • Reaction time: 3 hours reflux with vigorous stirring
    • Workup: Pouring into ice-cold water and allowing to stand overnight
  • Stepwise Process:

    • Prepare a chilled solution of DMF in DCM at 0 °C.
    • Add POCl3 dropwise to the DMF/DCM mixture, maintaining 0 °C.
    • After 30 minutes, add cyclohexanone to the reaction mixture.
    • Reflux the mixture at 80 °C for 3 hours with vigorous stirring.
    • Quench the reaction by pouring into ice-cold water.
    • Allow the mixture to stand overnight to precipitate the product.
    • Collect the yellow solid by filtration.
  • Yield and Purity:

    • The title compound is obtained as a yellow solid with a high yield of approximately 94%.
    • Analytical data include 1H NMR consistent with literature: δ 10.12 (s, 1H, aldehyde proton), 2.54 (s, 1H), 2.35 (t, J = 6.4 Hz, 4H), 1.57 (m, 2H).
    • The compound is stable under standard conditions and can be stored appropriately.

Variations and Analogues

  • The same Vilsmeier–Haack reaction conditions have been adapted for substituted cyclohexanones, such as 4-tert-butylcyclohexanone, yielding the corresponding 5-(tert-butyl)-2-chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde with a 95% yield.
  • These derivatives require refrigerated storage (2–4 °C) due to lower stability.
  • Similar methodology is applied to other cyclic ketones like 1-benzylpiperidin-4-one to yield related hydroxymethylene chlorinated aldehydes.

Analytical Data Summary Table

Parameter Data for this compound Notes
Starting Material Cyclohexanone 50 mmol scale
Reagents DMF (273 mmol, 5.4 equiv), POCl3 (17.5 mL in DCM) Chilled addition at 0 °C
Solvent Dichloromethane (DCM) 20 mL
Reaction Temperature 80 °C reflux 3 hours
Yield 94% High yield, yellow solid
1H NMR (CDCl3, 400 MHz) δ 10.12 (s, 1H), 2.54 (s, 1H), 2.35 (t, J = 6.4 Hz, 4H), 1.57 (m, 2H) Consistent with literature
Stability Stable under standard lab conditions Store in dry, cool place

Research Findings and Applications

  • This compound serves as a key intermediate in the synthesis of NIR dyes, especially in Claisen–Schmidt condensation reactions to form extended conjugated systems with high photophysical performance.
  • The preparation method is robust, reproducible, and scalable, making it suitable for both academic research and industrial applications.
  • The high purity and yield reported confirm the efficiency of the Vilsmeier–Haack formylation and chlorination approach for this substrate.

Summary of Preparation Method

Step Description Conditions/Notes
1 Prepare chilled DMF/DCM solution 0 °C, DMF 5.4 equiv, DCM solvent
2 Add POCl3 dropwise Maintain 0 °C, 30 min stirring
3 Add cyclohexanone Reflux at 80 °C for 3 hours
4 Quench in ice-cold water Overnight precipitation
5 Filter and dry product Yellow solid, 94% yield

Q & A

Q. Table 1: Key Synthetic Parameters

ParameterConditionsReference
SolventAcetic anhydride/DCM
Temperature130°C (reflux)
CatalystSodium acetate
Yield85–95%

How is this compound characterized experimentally?

Basic Research Question
Characterization involves:

  • Melting Point (mp) : 113–116°C (lit.), verified via differential scanning calorimetry .
  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks at δ 9.8–10.2 ppm (aldehyde proton) and δ 160–165 ppm (carbonyl carbon) confirm the aldehyde group. Hydroxymethylene protons appear as a singlet near δ 6.2 ppm .
    • Mass Spectrometry : Molecular ion peak at m/z 172.61 (C₈H₉ClO₂) .
  • Chromatography : HPLC purity >95% with C18 columns and acetonitrile/water mobile phase .

What advanced applications does this compound have in optical probe design?

Advanced Research Question
The compound serves as a precursor for near-infrared (NIR) cyanine dyes (e.g., Cy7-Cl), which are used in live-cell imaging and drug delivery. Methodological steps include :

Dye Synthesis : Reacting this compound with indolium salts in acetic anhydride at 130°C to form heptamethine cyanines .

Functionalization : Introducing acrylate groups for polymerization into light-activatable nanogels .

Validation : Testing selectivity for cellular thiols via fluorescence quenching assays and confocal microscopy .

Q. Table 2: Optical Probe Performance

PropertyValueReference
λabsem789 nm / 820 nm (NIR range)
Quantum Yield0.18–0.22
Cell Viability>90% (up to 50 μM)

How can researchers resolve contradictions in reported physical properties (e.g., density)?

Advanced Research Question
Discrepancies in properties like density (predicted: 1.27 g/cm³ vs. experimental) are addressed via:

X-ray Crystallography : Using SHELX software to determine crystal structure and calculate experimental density .

Computational Validation : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) to compare predicted vs. observed values .

Experimental Replication : Reproducing synthesis under controlled conditions and measuring density via pycnometry .

What role does this compound play in nanogel synthesis for drug delivery?

Advanced Research Question
The compound’s aldehyde group enables covalent conjugation with polymers for stimuli-responsive nanogels. Key steps :

Crosslinking : Reacting with acrylate-modified polyethylene glycol (PEG) via Michael addition.

Drug Loading : Encapsulating cargo (e.g., doxorubicin) during gel formation.

Light Activation : NIR irradiation cleaves the cyanine dye, triggering drug release .

Q. Critical Parameters :

  • Reaction Stoichiometry : 1:2 molar ratio (aldehyde:acrylate) for optimal crosslinking.
  • Release Efficiency : >80% payload release within 10 minutes at 808 nm .

How is the compound’s reactivity influenced by its hydroxymethylene group?

Advanced Research Question
The hydroxymethylene (–CHOH) group participates in tautomerism and hydrogen bonding, affecting reactivity:

Tautomer Equilibrium : Keto-enol equilibrium monitored via UV-Vis spectroscopy (λmax shifts from 270 nm to 310 nm in basic conditions) .

Nucleophilic Substitution : Chlorine at C2 is displaced by thiols or amines in SN2 reactions, confirmed by ¹H NMR .

Stability Tests : Degradation <5% after 48 hours in PBS (pH 7.4) at 37°C .

What safety protocols are recommended for handling this compound?

Basic Research Question

  • Hazard Classification : Eye/skin irritant (H315, H319); respiratory sensitizer (H334) .
  • Handling : Use fume hoods, nitrile gloves, and protective eyewear.
  • Storage : −20°C in airtight containers under nitrogen .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde
Reactant of Route 2
2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde

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